molecular formula C13H9IN2O2S B3534583 N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B3534583
M. Wt: 384.19 g/mol
InChI Key: UDTAMSCECHSRLO-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a variety of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, a related class of compounds, has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Various synthetic approaches have been developed for their synthesis .


Molecular Structure Analysis

While specific structural data for “N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide” is not available, the structure of related compounds has been confirmed by methods such as X-ray crystal analysis .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are diverse, with changes in the functional group at the 2nd position inducing significant changes in the biological activity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For related compounds, properties such as melting point, boiling point, and density have been reported .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant activities, and more .

Future Directions

The future directions in the research of benzothiazole derivatives are promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could lead to the development of more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-(2-iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-10-6-2-3-7-11(10)15-13-9-5-1-4-8-12(9)19(17,18)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTAMSCECHSRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 5
N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 6
N-(2-iodophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

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